![molecular formula C23H32O2 B14241762 [1,1'-Biphenyl]-4-ol, 4'-(undecyloxy)- CAS No. 501414-42-2](/img/structure/B14241762.png)
[1,1'-Biphenyl]-4-ol, 4'-(undecyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1’-Biphenyl]-4-ol, 4’-(undecyloxy)-: is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a hydroxyl group at the 4-position of one phenyl ring and an undecyloxy group at the 4’-position of the other phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-ol, 4’-(undecyloxy)- typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl and undecanol as the primary starting materials.
Formation of 4’-Undecyloxybiphenyl: The undecanol is reacted with biphenyl in the presence of a suitable catalyst, such as a strong acid or base, to form 4’-undecyloxybiphenyl.
Hydroxylation: The 4’-undecyloxybiphenyl is then subjected to hydroxylation at the 4-position using an oxidizing agent like potassium permanganate or chromium trioxide to yield [1,1’-Biphenyl]-4-ol, 4’-(undecyloxy)-.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Bulk Reactors: Utilizing bulk reactors for the initial formation of 4’-undecyloxybiphenyl.
Continuous Flow Systems: Employing continuous flow systems for the hydroxylation step to ensure consistent product quality and yield.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-4-ol, 4’-(undecyloxy)- can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: It can participate in substitution reactions, where the hydroxyl or undecyloxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products:
Oxidation Products: Quinones or other oxidized biphenyl derivatives.
Reduction Products: Alcohols or other reduced biphenyl derivatives.
Substitution Products: Various substituted biphenyl derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Liquid Crystals: The compound is used in the synthesis of liquid crystal materials due to its rigid biphenyl core and flexible undecyloxy chain.
Polymer Science: It serves as a monomer or comonomer in the production of polymers with specific thermal and mechanical properties.
Biology and Medicine:
Pharmaceutical Intermediates: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry:
Wirkmechanismus
The mechanism of action of [1,1’-Biphenyl]-4-ol, 4’-(undecyloxy)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. The undecyloxy chain provides hydrophobic interactions, which can affect the compound’s solubility and membrane permeability .
Vergleich Mit ähnlichen Verbindungen
[1,1’-Biphenyl]-4-ol: Lacks the undecyloxy group, making it less hydrophobic and potentially less effective in certain applications.
4’-Undecyloxy-[1,1’-biphenyl]-4-carbonitrile: Contains a nitrile group instead of a hydroxyl group, which can alter its reactivity and applications.
4-(Undecyloxy)benzoic acid:
Uniqueness:
- The combination of a hydroxyl group and an undecyloxy chain in [1,1’-Biphenyl]-4-ol, 4’-(undecyloxy)- provides a unique balance of hydrophilicity and hydrophobicity, making it versatile for various applications in materials science and organic synthesis.
Eigenschaften
CAS-Nummer |
501414-42-2 |
|---|---|
Molekularformel |
C23H32O2 |
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
4-(4-undecoxyphenyl)phenol |
InChI |
InChI=1S/C23H32O2/c1-2-3-4-5-6-7-8-9-10-19-25-23-17-13-21(14-18-23)20-11-15-22(24)16-12-20/h11-18,24H,2-10,19H2,1H3 |
InChI-Schlüssel |
WGRIWQCAXUQEPI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide, N-[(1R)-1,2,2-trimethylpropyl]-](/img/structure/B14241682.png)
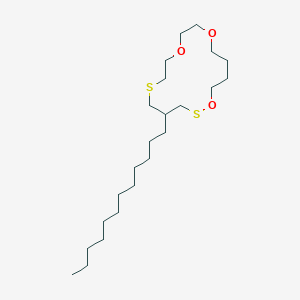

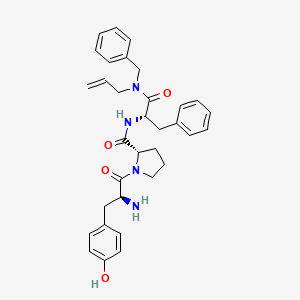
![(2Z)-4-[5-bromo-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]-N-hydroxybutan-2-imine](/img/structure/B14241710.png)

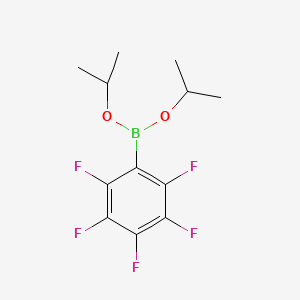

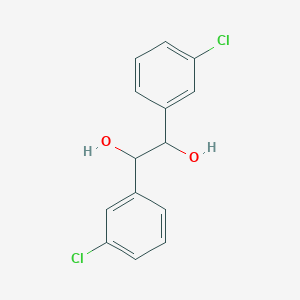
![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,3,6-diphenyl-,1,1-dimethylethyl ester,(3S,5S,6R)-](/img/structure/B14241730.png)

![N-Cyclohexyl-4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14241746.png)
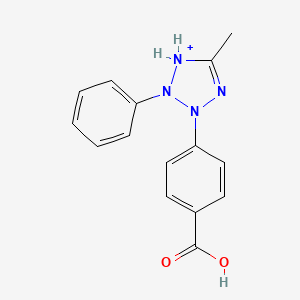
![2-Oxazolidinone, 3-[(3S)-3-methyl-1-oxoheptyl]-4-phenyl-, (4R)-](/img/structure/B14241754.png)
